molecular formula C9H14O B14486366 6-Ethylidenebicyclo[2.2.1]heptan-2-ol CAS No. 67101-83-1

6-Ethylidenebicyclo[2.2.1]heptan-2-ol

Cat. No.: B14486366
CAS No.: 67101-83-1
M. Wt: 138.21 g/mol
InChI Key: ZXNNMQLEBAOHKT-UHFFFAOYSA-N
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Description

6-Ethylidenebicyclo[2.2.1]heptan-2-ol is an organic compound with the molecular formula C9H14O. It belongs to the class of bicyclic compounds, specifically the bicyclo[2.2.1]heptane derivatives. This compound is characterized by its unique structure, which includes a bicyclic framework with an ethylidene group and a hydroxyl group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethylidenebicyclo[2.2.1]heptan-2-ol can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction between cyclopentadiene and ethyl vinyl ether, followed by hydrolysis to yield the desired product. The reaction conditions typically include:

    Temperature: 25-50°C

    Solvent: Toluene or dichloromethane

    Catalyst: Lewis acid such as aluminum chloride

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethylidenebicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 6-ethylidenebicyclo[2.2.1]heptan-2-one.

    Reduction: Formation of 6-ethylidenebicyclo[2.2.1]heptane.

    Substitution: Formation of 6-ethylidenebicyclo[2.2.1]heptan-2-chloride or 6-ethylidenebicyclo[2.2.1]heptan-2-amine.

Scientific Research Applications

6-Ethylidenebicyclo[2.2.1]heptan-2-ol has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 6-Ethylidenebicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Norborneol (Bicyclo[2.2.1]heptan-2-ol): Similar structure but lacks the ethylidene group.

    2-Norbornanol: Another bicyclic compound with a hydroxyl group but different substituents.

Uniqueness

6-Ethylidenebicyclo[2.2.1]heptan-2-ol is unique due to the presence of the ethylidene group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other bicyclic alcohols and contributes to its specific applications and interactions.

Properties

IUPAC Name

6-ethylidenebicyclo[2.2.1]heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-7-3-6-4-8(7)9(10)5-6/h2,6,8-10H,3-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNNMQLEBAOHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC2CC1C(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30712280
Record name 6-Ethylidenebicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67101-83-1
Record name 6-Ethylidenebicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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